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Compound of Interest

Compound Name: Propargyl-PEG4-Br

Cat. No.: B610240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, reactivity, and

common applications of Propargyl-PEG4-Br, a heterobifunctional linker integral to

advancements in bioconjugation, diagnostics, and targeted therapeutics. This document details

the molecule's core characteristics, provides standardized experimental protocols for its

principal reactions, and illustrates key workflows.

Core Chemical Properties
Propargyl-PEG4-Br is a versatile chemical tool featuring three key components: a terminal

propargyl group for click chemistry, a hydrophilic four-unit polyethylene glycol (PEG) spacer,

and a reactive bromo group for nucleophilic substitution.[1] The PEG spacer enhances

aqueous solubility and provides spatial separation between conjugated molecules, mitigating

steric hindrance.[1]

Below is a summary of its key chemical and physical properties.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₉BrO₄ [2][3]

Molecular Weight 295.17 g/mol [2]

CAS Number 1308299-09-3 [2][3]

Purity Typically ≥95% or ≥98% [3]

Synonyms

Alkyne-PEG4-Br, 1-bromo-

3,6,9,12-tetraoxapentadec-14-

yne, 3-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]et

hoxy]prop-1-yne

Solubility

Soluble in DMSO (e.g., at 10

mM) and other anhydrous

organic solvents.[4] The PEG

linker enhances solubility in

aqueous media.[5]

[4][5]

Storage Conditions

Store at –20°C for long-term

stability (months to years),

protected from light and

moisture.[4] May be stored at

4°C for short-term use (days to

weeks).[4]

[4]

Predicted Boiling Point 334.3 ± 32.0 °C [6]

Predicted Density 1.269 ± 0.06 g/cm³ [6]

Chemical Reactivity and Functional Roles
The dual functionality of Propargyl-PEG4-Br allows for a two-step, orthogonal conjugation

strategy. The bromo and propargyl groups exhibit distinct reactivities, enabling sequential or

selective reactions.

Bromo Group: Nucleophilic Substitution
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The terminal bromide is a proficient leaving group, making it an excellent electrophile for SN2

nucleophilic substitution reactions.[3][5][7] This functionality is commonly exploited for covalent

attachment to nucleophilic residues on biomolecules, such as the sulfhydryl group of cysteine

or the amino group of lysine in proteins.[8] The reaction is typically performed under basic

conditions (pH > 7.5) to ensure the deprotonation and therefore higher nucleophilicity of the

target residue.[9]

A typical workflow for conjugating a biomolecule via the bromo group is illustrated below.
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Step 1: Biomolecule Preparation

Step 2: Alkylation Reaction

Step 3: Quenching & Purification

Nucleophile-containing
Biomolecule (e.g., Protein-SH)

Prepare in basic buffer
(pH 7.5-8.5)

Incubate at RT or 37°C
(in the dark)

Propargyl-PEG4-Br
(dissolved in DMSO)

Add quenching agent
(e.g., DTT, L-cysteine)

Stop Reaction

Purify conjugate
(e.g., SEC, Dialysis)

Propargyl-PEG4-Biomolecule
Conjugate

Isolate Product

Click to download full resolution via product page

Caption: Workflow for biomolecule alkylation using Propargyl-PEG4-Br.

Propargyl Group: Copper-Catalyzed Click Chemistry
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The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][5] This reaction forms a highly

stable, covalent triazole linkage with an azide-functionalized molecule.[3][8] The CuAAC

reaction is renowned for its high efficiency, specificity, mild reaction conditions, and

biocompatibility, making it ideal for complex biological applications.[4][10]

The general workflow for a CuAAC reaction is depicted below.

Reagent Preparation

Reaction & Analysis

Propargyl-PEG4-Molecule

Combine Alkyne, Azide,
and Copper Premix

Azide-functionalized
Substrate

CuSO4 + Ligand
(e.g., THPTA) Sodium Ascorbate

Initiate reaction by
adding Sodium Ascorbate

Incubate at RT

Analyze Product
(e.g., LC-MS, SDS-PAGE)

Triazole-Linked
Conjugate

Purified Product
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Click to download full resolution via product page

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

reaction.

Experimental Protocols
The following protocols are generalized methodologies for the two primary reactions involving

Propargyl-PEG4-Br. Optimization may be required based on the specific substrates and

experimental goals.

Protocol: Alkylation of a Cysteine-Containing Protein
This protocol describes the conjugation of Propargyl-PEG4-Br to a protein via a free sulfhydryl

group on a cysteine residue.

Materials:

Protein with accessible cysteine residue(s)

Propargyl-PEG4-Br

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5

Anhydrous DMSO

Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine

(TCEP) or Dithiothreitol (DTT)

Quenching Reagent: DTT or L-cysteine

Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
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If disulfide bonds need to be reduced to expose free cysteines, add TCEP to a final

concentration of 5 mM and incubate for 30-60 minutes at 37°C.[11]

Linker Preparation: Prepare a 100 mM stock solution of Propargyl-PEG4-Br in anhydrous

DMSO.

Alkylation Reaction:

Add the Propargyl-PEG4-Br stock solution to the protein solution to achieve a 10- to 20-

fold molar excess of the linker over the protein. The final DMSO concentration should be

kept below 10% (v/v) to avoid protein denaturation.

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from

light.[11]

Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to

consume any unreacted Propargyl-PEG4-Br.[11][12] Incubate for 15-30 minutes at room

temperature.

Purification: Remove the excess linker and quenching reagent by SEC or dialysis against an

appropriate buffer.

Characterization: Confirm the successful conjugation and determine the linker-to-protein

ratio using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol outlines the "clicking" of an azide-containing molecule to the propargyl-

functionalized biomolecule from the previous step.

Materials:

Propargyl-functionalized biomolecule (from Protocol 3.1)

Azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

CuAAC Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.4)[13]
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in ddH₂O)[6][13]

Copper(I)-stabilizing ligand stock solution (e.g., 50-250 mM THPTA in ddH₂O)[13]

Sodium Ascorbate stock solution (e.g., 100 mM in ddH₂O, freshly prepared)[6][13]

Procedure:

Reagent Preparation:

Prepare a fresh solution of Sodium Ascorbate.[6]

Prepare a CuSO₄:Ligand premix by combining the CuSO₄ and THPTA stock solutions. A

1:5 molar ratio is often recommended as a starting point.[13] Let it sit for 1-2 minutes.

Reaction Setup:

In a microcentrifuge tube, combine the propargyl-functionalized biomolecule (e.g., to a

final concentration of 10-50 µM) and the azide-containing molecule (typically 2-10 molar

equivalents relative to the alkyne). Add reaction buffer to reach the desired volume.

Add the CuSO₄:Ligand premix to the reaction mixture. A final CuSO₄ concentration of 0.5-

2 mM is a common starting point.[13]

Reaction Initiation:

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final

concentration of approximately 5 mM.[6][13]

Gently mix the components.

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be

monitored by LC-MS or other appropriate analytical techniques.

Purification: Once the reaction is complete, the final conjugate can be purified using methods

suitable for the biomolecule, such as SEC, affinity chromatography (if applicable), or dialysis.

Applications in Research and Development
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The unique structure of Propargyl-PEG4-Br makes it a valuable tool in several advanced

scientific fields:

PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis-

Targeting Chimeras (PROTACs). One end can be attached to a protein-of-interest (POI)

ligand and the other to an E3 ligase ligand, facilitating targeted protein degradation.

Antibody-Drug Conjugates (ADCs): The molecule is used as a non-cleavable linker in the

synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody for targeted cancer

therapy.

Bioconjugation and Probe Development: It is widely used to link biomolecules together, such

as proteins, peptides, or nucleic acids.[8] This is essential for creating multifunctional probes

for diagnostics and imaging applications.

Organic Synthesis: It acts as a versatile intermediate for designing more complex or custom

linkers for specific applications in drug delivery and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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